molecular formula C21H16FN3O2S B2970848 N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide CAS No. 895014-60-5

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2970848
CAS No.: 895014-60-5
M. Wt: 393.44
InChI Key: CSUKBLSQEWBQQZ-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a structurally complex acetamide derivative featuring a 4-fluoro-benzothiazole core, a phenoxy group, and a pyridin-3-ylmethyl substituent. Benzothiazole derivatives are widely studied for their bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties . The fluorine atom at the 4-position of the benzothiazole ring may enhance metabolic stability and binding affinity, as fluorination is a common strategy to optimize pharmacokinetics . The phenoxy and pyridinylmethyl groups likely contribute to intermolecular interactions, such as π-π stacking or hydrogen bonding, which are critical for target engagement .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c22-17-9-4-10-18-20(17)24-21(28-18)25(13-15-6-5-11-23-12-15)19(26)14-27-16-7-2-1-3-8-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUKBLSQEWBQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide involves several steps. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Acetamide Formation: The acetamide moiety is introduced through an amidation reaction involving the benzothiazole derivative and an appropriate acylating agent.

    Phenoxy and Pyridinyl Substitution: The phenoxy and pyridinyl groups are introduced through nucleophilic substitution reactions

Chemical Reactions Analysis

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide involves inhibition of key enzymes in bacterial cell wall synthesis. The compound targets enzymes such as DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, the compound disrupts cell wall formation, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structure combines a fluorinated benzothiazole, a phenoxy linker, and a pyridinylmethyl group. Below is a comparison with structurally related acetamide derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity Melting Point (°C) Reference
Target Compound 4-fluoro-1,3-benzothiazol-2-yl, phenoxy, pyridin-3-ylmethyl Not reported Not explicitly reported Not reported
N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]acetamide 1,3-benzothiazol-2-yl, 4-oxo-2-phenyl-1,3-thiazolidin-3-yl ~377.4 Anticancer, antimicrobial Not reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorophenyl, chromen, pyrazolo, sulfonamide 589.1 Antimyeloproliferative 175–178
N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-2-(methylamino)-N-(prop-2-yn-1-yl)acetamide Pyridin-3-yl, propargyl, methylamino ~348.8 Kinase inhibition (speculative) Not reported
N-(1,3-benzothiazol-2-yl)acetamide 1,3-benzothiazol-2-yl 192.2 Structural model for crystallography Not reported

Bioactivity and Mechanism

  • Thiazolidinone analogs (e.g., ) exhibit anticancer and antimicrobial activity, likely due to interactions with cellular targets like enzymes or DNA . The target compound’s fluorinated benzothiazole may improve selectivity compared to non-fluorinated analogs.
  • Chromen-pyrazolo derivatives () show antimyeloproliferative activity, with fluorinated aryl groups enhancing potency . This suggests the target’s 4-fluoro substitution could similarly optimize efficacy.
  • Pyridinylmethyl acetamides (e.g., ) are explored for kinase inhibition, implying the target’s pyridin-3-ylmethyl group may facilitate binding to ATP pockets .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanism of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H18FN3O2S
  • CAS Number : 922638-05-9

The presence of the benzothiazole moiety is significant as it is known to impart various biological activities including anticancer, antibacterial, and antifungal properties .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The benzothiazole ring system is known for its role in enzyme inhibition and receptor modulation. Compounds with similar structures have shown:

  • Anticancer Activity : Inducing apoptosis in cancer cells by inhibiting specific pathways involved in cell proliferation.
  • Antibacterial Activity : Disrupting bacterial cell wall synthesis or function.
  • Antifungal Activity : Inhibiting fungal cell membrane synthesis.

Anticancer Activity

A study evaluated the anticancer potential of related benzothiazole derivatives, indicating that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Antibacterial and Antifungal Activity

Research has documented that benzothiazole derivatives exhibit significant antibacterial effects against a range of pathogens. The compound's structure allows it to bind effectively to bacterial enzymes, inhibiting their function.

Case Studies

  • Study on Antitubercular Agents :
    A series of substituted benzothiazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compounds demonstrated IC90 values between 3.73 and 4.00 μM, showcasing the potential of similar compounds in treating tuberculosis .
  • Anticancer Evaluation :
    Another investigation focused on the anticancer properties of benzothiazole derivatives indicated that certain compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

Summary Table of Biological Activities

Activity TypeEfficacy (IC50/IC90)Target Pathogen/Cell TypeReference
Anticancer1.35 - 2.18 μMMycobacterium tuberculosis
AntibacterialVariesVarious Gram-positive/negative bacteria
AntifungalVariesVarious fungal strains

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